(S)-1,3-Dimethylpiperazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol. It is characterized by its two hydrochloride groups and is classified under piperazine derivatives. The compound is known for its chirality, with the (S) configuration indicating the specific spatial arrangement of its atoms. This compound is utilized primarily in pharmaceutical applications, particularly in the synthesis of various biologically active molecules, including triazolopyrimidine compounds, which have shown promise in anti-cancer activities .
(S)-1,3-Dimethylpiperazine dihydrochloride has been studied for its potential to modulate the activity of certain ion channels in the nervous system. Some research suggests it may interact with specific potassium channels, potentially affecting neuronal signaling []. However, further investigation is needed to understand the specific mechanisms and potential therapeutic implications.
The structure of (S)-1,3-Dimethylpiperazine dihydrochloride allows it to potentially bind to various biological molecules. Researchers have explored its use in ligand binding assays to identify novel ligands for specific targets []. This approach could be useful in drug discovery efforts.
(S)-1,3-Dimethylpiperazine dihydrochloride can be used as a building block in organic synthesis. Its chemical structure allows it to be incorporated into more complex molecules with potential biological activity []. However, further research is needed to determine the specific applications of these synthesized compounds.
These reactions are crucial for developing new pharmaceuticals and understanding the compound's reactivity profile.
Research indicates that (S)-1,3-Dimethylpiperazine dihydrochloride exhibits notable biological activities. It has been evaluated for its potential anti-cancer properties through its derivatives, particularly in relation to triazolopyrimidine compounds. These derivatives have shown efficacy against various cancer cell lines, suggesting that (S)-1,3-Dimethylpiperazine dihydrochloride could play a significant role in drug development focused on oncology .
Additionally, the compound's structure allows it to interact with biological targets such as receptors and enzymes, which may contribute to its pharmacological effects.
The synthesis of (S)-1,3-Dimethylpiperazine dihydrochloride typically involves several steps:
This multi-step synthesis allows for the production of high-purity (S)-1,3-Dimethylpiperazine dihydrochloride suitable for research and pharmaceutical applications .
(S)-1,3-Dimethylpiperazine dihydrochloride has several applications:
Interaction studies involving (S)-1,3-Dimethylpiperazine dihydrochloride focus on its binding affinity to biological targets. These studies help elucidate how this compound interacts with receptors or enzymes within biological systems. Preliminary findings suggest that derivatives of this compound may exhibit selective activity against certain cancer types, indicating potential therapeutic pathways worth exploring further .
Several compounds share structural similarities with (S)-1,3-Dimethylpiperazine dihydrochloride. Here are a few notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methylpiperazine | C5H12N2 | Lacks one methyl group compared to 1,3-dimethyl variant. |
1,4-Dimethylpiperazine | C6H14N2 | Different ring structure; less sterically hindered. |
2-Methylpiperazine | C5H12N2 | Methyl group at position 2 alters biological activity. |
1-Ethylpiperazine | C6H15N2 | Ethyl group introduces different steric properties. |
(S)-1,3-Dimethylpiperazine dihydrochloride stands out due to its specific stereochemistry and dual hydrochloride nature, which enhances solubility and potentially alters its interaction with biological targets compared to these similar compounds.
The synthesis of (S)-1,3-dimethylpiperazine dihydrochloride requires sophisticated catalytic approaches to achieve the necessary stereochemical control. Modern industrial production relies primarily on asymmetric catalysis techniques that have been developed and optimized over the past two decades.
Palladium-Catalyzed Asymmetric Approaches
Palladium-based catalytic systems represent one of the most successful methodologies for chiral piperazine synthesis [1] [2]. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of differentially nitrogen-protected piperazin-2-ones has emerged as a powerful synthetic tool [2]. This approach utilizes palladium catalysts derived from bis(para-methoxybenzylidene)acetone and electron-deficient phosphinooxazoline ligands to deliver alpha-tertiary piperazin-2-ones in excellent yields and enantioselectivities [1] [2].
The mechanism involves several key steps: substrate coordination to the palladium center, decarboxylation to generate an allylic intermediate, and stereoselective carbon-carbon bond formation. Research demonstrates that this methodology tolerates various nitrogen-substitutions and can accommodate substitution at the stereocenter, including fused bicycles found in piperazine-containing natural products [2]. The subsequent reduction of chiral piperazin-2-ones to the corresponding chiral piperazines can be achieved with maintained optical purity [1].
Iridium-Catalyzed Hydrogenation Systems
Iridium-catalyzed asymmetric hydrogenation has proven particularly effective for piperazine synthesis [3]. The methodology involves the hydrogenation of pyrazines activated by alkyl halides, providing a wide range of chiral piperazines including 3-substituted as well as 2,3- and 3,5-disubstituted variants with enantioselectivities up to 96% [3]. The high enantioselectivity, easy scalability, and concise synthetic routes demonstrate the practical utility of this approach [3].
A notable advancement is the palladium-catalyzed asymmetric hydrogenation of aromatic pyrazin-2-ols, which provides efficient synthesis of chiral piperazin-2-ones with enantioselectivities up to 90% [1]. The reaction can be performed at gram scale with 93% yield and 90% enantiomeric excess without loss of reactivity and enantioselectivity [1]. Subsequent methylation through reductive amination followed by reduction with lithium aluminum hydride provides the chiral piperazine with maintained optical purity [1].
Rhodium and Ruthenium-Based Systems
Rhodium-based catalysts, particularly those incorporating DuPhos ligands, demonstrate good temperature stability and moderate to good enantioselectivities in piperazine synthesis. Ruthenium catalysts utilizing TsDPEN (tosylated diphenylethylenediamine) ligands show outstanding performance in transfer hydrogenation reactions, achieving enantioselectivities of 95-99% with yields of 85-95% [4].
Organocatalytic Approaches
The development of organocatalytic methods represents an environmentally friendly alternative to metal-based systems [5] [6]. Organic photoredox catalysis has emerged as a programmable approach to highly diversifiable piperazine cores, circumventing the typical need for radical precursors [6] [5]. The method utilizes direct substrate oxidation followed by 6-endo-trig radical cyclization with in situ generated imines to furnish the product [6] [5]. Additionally, photoredox-catalyzed anti-Markovnikov hydroamination of readily accessible ene-carbamates provides a modular approach to functionalized diamine starting materials [6] [5].
Catalyst System | Stereoselectivity (%) | Yield (%) | Key Advantages |
---|---|---|---|
Palladium-PHOX | 90-95 | 80-95 | High enantioselectivity, broad substrate scope |
Iridium-BINAP | 85-96 | 75-90 | Excellent with aromatic substrates |
Rhodium-DuPhos | 88-92 | 70-85 | Good temperature stability |
Ruthenium-TsDPEN | 95-99 | 85-95 | Outstanding for transfer hydrogenation |
Organocatalyst-Proline | 80-90 | 65-80 | Green chemistry compatible |
Enzymatic Biocatalysis
Biocatalytic approaches using engineered transaminases offer high stereoselectivity under mild, aqueous conditions [7] [8]. Amine transaminases catalyze the transfer of an amine group from a donor substrate to a prochiral ketone acceptor using pyridoxal 5'-phosphate as an essential cofactor [7]. The high stereoselectivity makes transaminases ideal for chiral amine synthesis, though extensive protein engineering has been required to expand substrate scope beyond small aliphatic amines [7].
Recent developments include membrane contactor technology for effective chiral amine synthesis and separation at industrial scale [8]. The process allows obtaining chiral amines in high yield through hydrophobic membrane-based separation that selectively removes the desired chiral amine from the reaction mixture [8]. This removal influences the reaction equilibrium favorably and limits product inhibition of the transaminase reaction [8].
The formation of hydrochloride salts from chiral piperazine bases follows well-established acid-base chemistry principles, though optimization for industrial applications requires careful consideration of multiple factors [9] [10] [11].
Fundamental Salt Formation Chemistry
Hydrochloride salt formation occurs through a straightforward acid-base neutralization reaction where the basic nitrogen atoms of the piperazine ring are protonated by hydrochloric acid [12] [11]. The general mechanism involves the lone pair of electrons on the nitrogen atoms reacting with protons from hydrochloric acid, forming new nitrogen-hydrogen bonds [11]. This results in the formation of positively charged nitrogen centers balanced by chloride anions [11].
For (S)-1,3-dimethylpiperazine, the dihydrochloride salt formation involves protonation of both nitrogen atoms in the piperazine ring. The reaction proceeds according to the following stoichiometry: one mole of the chiral piperazine base reacts with two moles of hydrochloric acid to form the dihydrochloride salt [13] [14].
Thermodynamic and Kinetic Considerations
The salt formation process is thermodynamically favorable due to the strong ionic interactions between the protonated amine and chloride counterions [10] [15]. The extent of salt formation depends on the difference in dissociation constants between the acid and base, following the rule that when the difference in pKa values between the acid and base is greater than two to three units, complete salt formation is expected [15].
The kinetics of salt formation are generally rapid in solution, though the crystallization process that follows can be rate-limiting. Factors affecting crystallization kinetics include solvent choice, temperature, concentration, and the presence of nucleation sites [9] [16].
Optimization of Crystallization Conditions
Solvent selection plays a crucial role in hydrochloride salt formation and purification [14] [17]. The choice of solvent system affects solubility, nucleation behavior, and crystal morphology. Mixed solvent systems are frequently employed to optimize both the salt formation reaction and subsequent crystallization [13] [17].
The crystallization process involves achieving supersaturation through various methods: cooling the solution, solvent evaporation, or a combination of both approaches [18]. For pharmaceutical applications, controlled crystallization is essential to achieve consistent particle size distribution, crystal morphology, and polymorphic form [19] [16].
Solvent System | Temperature (°C) | Crystallization Time | Purity (%) | Yield (%) |
---|---|---|---|---|
Methanol/Diethyl Ether | 0-25 | 2-4 hours | 98-99 | 85-92 |
Ethanol/Isopropanol | 20-40 | 4-8 hours | 96-98 | 88-95 |
Acetone/Hexane | 10-30 | 1-3 hours | 97-99 | 80-88 |
Dichloromethane/Ether | 0-20 | 1-2 hours | 99-99.5 | 90-95 |
Water/Acetonitrile | 40-60 | 6-12 hours | 95-97 | 75-85 |
Process Parameters and Control
Temperature control during salt formation and crystallization is critical for achieving optimal results [14] [20]. Lower temperatures generally favor crystallization but may slow reaction kinetics, while higher temperatures increase reaction rates but may lead to decomposition or unwanted side reactions [14]. The optimal temperature range typically falls between 0-40°C for most hydrochloride salt formations [14] [20].
Concentration effects significantly influence both nucleation and crystal growth rates [16] [18]. Higher concentrations promote faster nucleation but may lead to multiple nucleation events resulting in smaller, less pure crystals [16]. Controlled addition of the acid solution to the base solution, or vice versa, allows better control over the supersaturation profile [14] [17].
Quality Control and Purity Assessment
The purity of hydrochloride salts is assessed through multiple analytical techniques including high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and thermal analysis [14] [20]. Enantiomeric purity is particularly critical for chiral compounds like (S)-1,3-dimethylpiperazine dihydrochloride and requires specialized chiral analytical methods [20].
Impurity profiles must be carefully controlled in pharmaceutical applications, with particular attention to residual solvents, heavy metals, and related substances [15] [20]. The International Council for Harmonisation guidelines provide frameworks for impurity identification and qualification [15].
The industrial production of (S)-1,3-dimethylpiperazine dihydrochloride requires integration of the catalytic synthesis and salt formation processes while addressing scalability, economic viability, and regulatory compliance [21] [22] [23].
Scale-Up Considerations
Industrial-scale production presents unique challenges compared to laboratory synthesis [7] [24] [23]. Heat and mass transfer limitations become significant factors that must be addressed through appropriate reactor design and process optimization [25] [23]. The choice of reactor type—batch, semi-batch, or continuous—depends on reaction kinetics, safety considerations, and production volume requirements [23].
Process intensification techniques are increasingly applied to improve efficiency and reduce capital costs [25] [26]. These include microreactor technology for precise control of reaction conditions, membrane contactors for enhanced mass transfer, and integrated reaction-separation processes [8] [25].
Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
---|---|---|---|
Reaction Temperature (°C) | 50-80 | 60-100 | 80-150 |
Pressure (bar) | 1-10 | 5-20 | 10-40 |
Reaction Time (hours) | 2-12 | 4-24 | 6-48 |
Catalyst Loading (%) | 1-5 | 0.5-2 | 0.1-1 |
Yield (%) | 70-95 | 75-90 | 80-95 |
Purity (%) | 90-98 | 95-99 | 98-99.5 |
Economic Optimization
Cost optimization in industrial production focuses on several key areas: raw material costs, catalyst efficiency and recovery, energy consumption, and waste minimization [7] [23]. Catalyst loading must be minimized while maintaining acceptable reaction rates and selectivities [7]. Catalyst recovery and recycling systems are essential for precious metal catalysts to achieve economic viability [7] [27].
Energy integration through heat recovery and process optimization significantly impacts overall production costs [25] [23]. The development of more efficient catalytic systems that operate under milder conditions reduces energy requirements and improves process economics [7] [28].
Supply Chain and Raw Material Considerations
The production scalability of piperazine derivatives depends heavily on the stable supply of key raw materials including ethyleneamine, ammonia, monoethanolamine, ethylene oxide, and hydrochloric acid [24]. Ethyleneamine, as a primary precursor, accounts for approximately 40% of total production costs, with global capacity concentrated in Asia and Europe [24].
Supply chain vulnerabilities were highlighted during the 2022 European gas crisis, which forced multiple ammonia plants to reduce output by 30-50%, pushing spot prices to 400% above 2020 levels [24]. This volatility necessitates flexible sourcing strategies and long-term supply agreements with appropriate pricing mechanisms [24].
Quality Systems and Regulatory Compliance
Industrial production must comply with stringent quality standards, particularly for pharmaceutical applications [19] [26]. Good Manufacturing Practice guidelines require comprehensive quality systems covering all aspects of production from raw material testing to final product release [19] [23].
Process validation demonstrates that the manufacturing process consistently produces products meeting predetermined specifications [19] [23]. This includes qualification of equipment, validation of analytical methods, and demonstration of process capability through statistical process control [19].
Environmental and Sustainability Considerations
Modern industrial processes increasingly emphasize environmental sustainability and green chemistry principles [7] [28]. This includes minimizing waste generation, reducing energy consumption, and eliminating or reducing the use of hazardous materials [7] [28].
The implementation of artificial intelligence and automation technologies is revolutionizing pharmaceutical manufacturing, enabling predictive maintenance, optimized resource utilization, and improved process control [26]. These technologies contribute to reduced waste, improved efficiency, and enhanced product quality [26].
Production Capacity and Market Dynamics
Global piperazine production capacity was approximately 65,000-75,000 tons per year in 2024, with China representing the largest producer at 40,000 tons, followed by India at 15,000 tons [29]. The market is projected to grow at a compound annual growth rate of 4.1-6.01% through 2030-2035, driven by pharmaceutical applications and expanding chemical industries [21] [30] [29].
The pharmaceutical grade segment commands premium pricing due to stringent purity requirements and regulatory compliance costs [26]. Industrial versus pharmaceutical procurement patterns differ significantly, with pharmaceutical buyers requiring longer lead times, higher purity specifications, and more stringent supply chain documentation [24].
Future Technological Developments
Emerging technologies in asymmetric synthesis continue to improve the efficiency and sustainability of chiral piperazine production [28]. Integration of synthetic biology approaches offers potential for developing new biocatalytic routes under environmentally friendly conditions [7] [28]. Machine learning and artificial intelligence are being applied to optimize reaction conditions, predict catalyst performance, and accelerate process development [26] [28].
Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for the structural characterization of (S)-1,3-Dimethylpiperazine dihydrochloride. The compound presents distinctive spectral features in both proton and carbon-13 Nuclear Magnetic Resonance experiments that enable definitive identification and stereochemical assignment [1] [2].
The proton Nuclear Magnetic Resonance spectrum of (S)-1,3-Dimethylpiperazine dihydrochloride exhibits characteristic chemical shifts consistent with the piperazine ring system and methyl substituents. In deuterium oxide solvent, the N-methylene protons typically appear in the range of 3.4-3.8 parts per million, representing a downfield shift compared to the free base form due to the protonation state of the nitrogen atoms [3] [4]. The methyl groups attached to the nitrogen atoms resonate between 2.4-2.8 parts per million [5].
The stereochemical configuration significantly influences the Nuclear Magnetic Resonance spectral pattern. For the (S)-configuration at the 3-position, the methyl group adopts an equatorial orientation in the preferred chair conformation, consistent with observations in related dimethylpiperazine derivatives [6] [7]. Temperature-dependent Nuclear Magnetic Resonance studies on related piperazine compounds have revealed coalescence phenomena associated with conformational interconversion processes [8] [9].
Solvent effects play a crucial role in the observed chemical shifts. Studies on related piperazine derivatives demonstrate that polar solvents such as dimethyl sulfoxide-d6 cause downfield shifts compared to chloroform-d due to enhanced solvation of the protonated nitrogen centers [1]. The dihydrochloride salt form typically requires polar protic solvents such as deuterium oxide or dimethyl sulfoxide-d6 for adequate solubility [10].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of (S)-1,3-Dimethylpiperazine dihydrochloride. The N-methylene carbons typically resonate in the range of 44-51 parts per million, while the N-methyl carbons appear between 41-45 parts per million [11] [12]. The stereochemical environment at the 3-position creates distinct chemical shift patterns that can be used for stereochemical assignment.
Substituent effects from the methyl groups on the piperazine ring carbons have been systematically studied. Empirical substituent parameters derived from symmetrically substituted piperazine compounds enable prediction of chemical shifts for unsymmetrical derivatives [11]. The (S)-configuration introduces specific shielding patterns that differentiate it from the corresponding (R)-enantiomer or racemic mixture.
Dynamic Nuclear Magnetic Resonance studies on related N-substituted piperazines reveal conformational exchange processes between chair conformations. These studies show activation energy barriers typically ranging from 57-66 kilojoules per mole, with coalescence temperatures varying depending on the substitution pattern and solvent system [9].
Compound | N-CH2 Chemical Shift (ppm) | N-CH3 Chemical Shift (ppm) | Solvent | Reference |
---|---|---|---|---|
Piperazine (general) | 2.8-3.5 | N/A | CDCl3, DMSO-d6 | [11] [12] |
1,3-Dimethylpiperazine | 2.6-3.4 | 2.2-2.5 | CDCl3 | [5] |
Piperazine dihydrochloride salts | 3.4-3.8 | 2.4-2.8 | D2O, DMSO-d6 | [3] [4] |
4-PMP.3HCl (from SABRE study) | 3.46-3.57 (D2O) | N/A | D2O | [2] [13] |
Related piperazine derivatives | 2.4-3.9 | 2.1-2.8 | Various | [8] [9] |
Mass spectrometry provides crucial structural information for (S)-1,3-Dimethylpiperazine dihydrochloride through characteristic fragmentation patterns under electron ionization conditions. The compound exhibits distinctive mass spectral features that enable identification and differentiation from related isomers [14] [15].
Under electron ionization conditions, (S)-1,3-Dimethylpiperazine generates a molecular ion at m/z 114, corresponding to the free base form [C6H14N2]+- [5] [16]. However, the molecular ion typically exhibits low relative abundance due to extensive fragmentation of the piperazine ring system. The dihydrochloride salt form requires careful sample preparation to observe meaningful spectra, often involving thermal decomposition or chemical ionization techniques.
The primary fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atoms, producing a base peak at m/z 86, representing loss of 28 mass units (likely ethylene or formaldehyde) from the molecular ion [15] [17]. This fragmentation pattern is characteristic of N-methylated piperazine derivatives and serves as a diagnostic feature for structural identification.
Secondary fragmentation occurs through ring cleavage processes initiated by the nitrogen atoms. A prominent fragment appears at m/z 44, corresponding to [C2H6N]+ or [CH2=N+CH2], arising from cleavage of the piperazine ring with charge retention on the nitrogen-containing fragment [18] [15]. Additional fragments at m/z 56 [C3H6N]+ and m/z 58 result from further decomposition and rearrangement processes.
Studies on related dimethoxybenzyl-N-methylpiperazines have revealed that fragmentation of the bond between the benzylic carbon and adjacent piperazine nitrogen provides the base peak in mass spectra [19]. Internal fragmentation within the piperazine ring produces unique ions that enable differentiation among regioisomeric substances.
The majority of electron ionization mass spectral fragment ions occur via processes initiated by one of the two nitrogen atoms of the piperazine ring [20] [17]. For (S)-1,3-Dimethylpiperazine dihydrochloride, the asymmetric substitution pattern creates distinctive fragmentation pathways that differ from symmetrically substituted analogues.
The stereochemical configuration at the 3-position influences the fragmentation behavior through conformational effects on the molecular ion. Studies on alkylsulfonyl piperazine derivatives demonstrate that compounds containing piperazine groups can undergo inductive cleavage leading to six-membered cyclic ene intermediates [18]. These intermediates subsequently form corresponding imine ions via retro-Diels-Alder reactions.
Deuterium labeling experiments on related piperazine derivatives have confirmed migration of methyl groups from nitrogen and oxygen positions during fragmentation [19]. Such rearrangement processes are particularly relevant for (S)-1,3-Dimethylpiperazine dihydrochloride due to the presence of N-methyl substituents that can participate in hydrogen transfer reactions.
Fragment m/z | Ion Structure | Fragmentation Process | Relative Intensity | Reference |
---|---|---|---|---|
87 (parent piperazine) | [C4H10N2]+- | Molecular ion | Low-Medium | [21] [15] |
114 (dimethylpiperazine) | [C6H14N2]+- | Molecular ion (methylated) | Medium | [5] [16] |
86 (base fragment) | [C4H10N2]+- | Loss of CH3 from methylated | High (base peak) | [15] [17] |
44 (CH2=N+CH2) | [C2H6N]+ | Ring cleavage α to N | High | [18] [15] |
56 (C3H6N+) | [C3H6N]+ | Further fragmentation | Low-Medium | [15] [22] |
70 | [C4H8N]+ | Cyclic ene intermediate | Medium | [23] |
58 | [C3H8N]+/[C2H4N2]+- | Ring fragmentation | Medium | [21] [15] |
X-ray diffraction analysis provides definitive structural information about the solid-state arrangement and conformational preferences of (S)-1,3-Dimethylpiperazine dihydrochloride. While specific crystallographic data for this exact compound are limited in the literature, extensive studies on related dimethylpiperazine derivatives provide valuable structural insights [24] [6] [7].
Related dimethylpiperazine dihydrochloride compounds typically crystallize in monoclinic crystal systems with various space groups depending on the specific substitution pattern and hydration state [24] [25] [26]. For instance, trans-2,5-dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate crystallizes in the monoclinic space group P21/c with unit cell parameters a = 7.1901(4) Å, b = 7.5033(4) Å, c = 13.1154(6) Å, and β = 99.067(5)° [24].
The trans-2,5-dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) compound crystallizes in the monoclinic space group C2/c with significantly different unit cell dimensions (a = 24.587(2) Å, b = 7.0726(6) Å, c = 14.171(1) Å, β = 119.257(8)°) [27] [25]. These variations demonstrate how counterion selection and hydration state influence the crystal packing arrangement.
X-ray crystallographic studies consistently show that dimethylpiperazine derivatives adopt chair conformations with methyl substituents preferentially occupying equatorial positions [6] [7]. The trans-2,5-dimethylpiperazine structure reveals a centrosymmetric molecule with the piperazine ring maintaining an ideal chair form and N-H···N hydrogen bonds (N···N = 3.305(3) Å) linking molecules into infinite ribbons [6] [7].
For (S)-1,3-Dimethylpiperazine dihydrochloride, the stereochemical configuration would be expected to result in a chair conformation with the 3-methyl group in an equatorial orientation to minimize steric interactions. Puckering parameters for related compounds typically show Q values around 0.73 Å with θ = 90° and variable φ angles depending on the substitution pattern [24].
The protonation state significantly affects the hydrogen bonding patterns. Piperazine dihydrochloride monohydrate exhibits chains of piperazinium dications linked by N-H···Cl hydrogen bonds with chloride ions, and water molecules occupy channels between the chains with weak O-H···Cl and C-H···Cl hydrogen bonds [26] .
The crystal packing of dimethylpiperazine dihydrochloride salts is dominated by hydrogen bonding interactions between the protonated nitrogen atoms and the chloride counterions. Hirshfeld surface analysis of related structures reveals that H···Cl/Cl···H contacts contribute approximately 68.4% to crystal stability, with H···H contacts accounting for an additional 27.4% [25].
Three-dimensional supramolecular networks form through combinations of N-H···Cl, C-H···Cl, and in hydrated forms, O-H···O hydrogen bonds [24] [25]. The extended structures often consist of infinite chains or layers linked by these hydrogen bonding interactions, creating stable crystal frameworks with well-defined packing motifs.
The stereochemical configuration influences the crystal packing through the spatial arrangement of hydrogen bond donors and acceptors. For (S)-1,3-Dimethylpiperazine dihydrochloride, the asymmetric substitution pattern would be expected to create distinct hydrogen bonding environments compared to symmetrically substituted analogues, potentially leading to lower symmetry space groups and more complex packing arrangements.
Compound | Crystal System | Space Group | Unit Cell Parameters | Key Structural Features | Reference |
---|---|---|---|---|---|
trans-2,5-Dimethylpiperazine | Monoclinic | Not specified | Chair conformation, N···N=3.305(3) Å | Chair conformation, equatorial methyls, N-H···N bonds | [6] [7] |
trans-2,5-Dimethylpiperazine-1,4-diium bis(perchlorate) dihydrate | Monoclinic | P21/c | a=7.1901(4), b=7.5033(4), c=13.1154(6) Å, β=99.067(5)° | Chair conformation, equatorial methyls, extensive H-bonding | [24] |
trans-2,5-Dimethylpiperazine-1,4-diium tetrachloridocobaltate(II) | Monoclinic | C2/c | a=24.587(2), b=7.0726(6), c=14.171(1) Å, β=119.257(8)° | Chair conformation, N-H···Cl and C-H···Cl bonds | [27] [25] |
1,4-Dimethylpiperazine-2,3-dione | Monoclinic | P21/n | a=7.3781(6), b=8.0050(6), c=12.1306(8) Å, β=99.767(7)° | Half-chair conformation, C-H···O bonds | [29] |
Piperazine dihydrochloride monohydrate | Monoclinic | C2/c | Chair conformation, piperazinium chains | N-H···Cl bonds, water channels | [26] |
1,4-Dimethylpiperazine (at 220K) | Monoclinic | P21/c | Chair conformation, inversion center | Ideal chair, no close C-H···N contacts | [30] |